molecular formula C7H13N3O B13555790 2-amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol

2-amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol

Cat. No.: B13555790
M. Wt: 155.20 g/mol
InChI Key: HMIYZUVEGRCVCV-UHFFFAOYSA-N
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Description

2-amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol typically involves the reaction of an imidazole derivative with an appropriate amine

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, dihydroimidazole derivatives, and various substituted imidazole compounds.

Scientific Research Applications

2-amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. The amino group can also form covalent bonds with electrophilic centers, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-1-yl)ethanol: This compound is similar but lacks the amino group, which can significantly alter its reactivity and applications.

    1-ethylimidazole: This compound lacks the amino and hydroxyl groups, making it less versatile in certain chemical reactions.

    2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one: This compound has different substituents, leading to different chemical properties and applications.

Uniqueness

2-amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.

Biological Activity

2-amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol, also known by its CAS number 1466802-95-8, is a compound that has attracted attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C7H13N3OC_7H_{13}N_3O, with a molecular weight of approximately 155.20 g/mol. The compound features an imidazole ring, which is known for its biological significance, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC7H13N3O
Molecular Weight155.20 g/mol
CAS Number1466802-95-8
StructureStructure

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to imidazole derivatives. For instance, derivatives have shown activity against various bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis, suggesting that this compound may exhibit similar properties due to its structural similarities with other effective antimicrobial agents .

Anticancer Properties

The compound's potential anticancer activity has been investigated in various studies. A study reported that certain imidazole derivatives exhibit significant antiproliferative effects against cancer cell lines, including A549 (lung cancer) and others. The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell growth .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, several imidazole derivatives were synthesized and tested against S. aureus and MRSA strains. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL against MRSA, showcasing the potential of imidazole-containing compounds in treating resistant bacterial infections .
  • Anticancer Activity : Another research effort focused on the synthesis of various imidazole derivatives and their cytotoxic effects on different cancer cell lines. The findings suggested that these compounds could effectively inhibit tumor growth, with some showing selective toxicity towards rapidly dividing cells .

The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors involved in cellular signaling pathways. The imidazole moiety is particularly important for binding to metal ions and biological macromolecules, which may enhance the compound's efficacy against pathogens and cancer cells .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-amino-1-(1-ethylimidazol-2-yl)ethanol

InChI

InChI=1S/C7H13N3O/c1-2-10-4-3-9-7(10)6(11)5-8/h3-4,6,11H,2,5,8H2,1H3

InChI Key

HMIYZUVEGRCVCV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C(CN)O

Origin of Product

United States

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